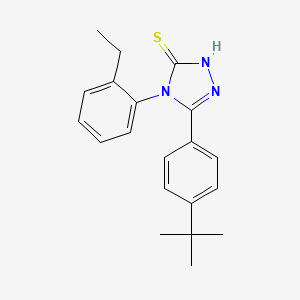![molecular formula C19H22N2O3 B5701281 N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as NAB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. NAB is a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body, leading to various physiological and biochemical effects.
作用机制
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide acts as a synthetic cannabinoid receptor agonist, which means that it activates the cannabinoid receptors in the body. There are two types of cannabinoid receptors, CB1 and CB2, which are found in various tissues and organs throughout the body. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has a higher affinity for CB1 receptors than CB2 receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide leads to various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, the reduction of pain, and the protection of neurons. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of dopamine and serotonin, leading to various behavioral effects, such as the reduction of anxiety and depression. N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation and pain. Additionally, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to protect neurons from oxidative stress and excitotoxicity, leading to the potential treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB1 receptors, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations, including its potential toxicity and the lack of understanding of its long-term effects.
未来方向
There are several future directions for the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide, including the development of more potent and selective compounds, the investigation of its long-term effects, and the exploration of its potential applications in various fields, such as medicine, pharmacology, and neuroscience. Additionally, the study of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide may lead to a better understanding of the cannabinoid receptor system and its role in various physiological processes.
合成方法
The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 3-methylphenol with 2-bromoacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-aminobutanoic acid to form N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide. The synthesis of N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide is a multi-step process that requires careful handling and purification to obtain a pure product.
科学研究应用
N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. In pharmacology, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been used as a tool compound to study the cannabinoid receptor system and its role in various physiological processes. In neuroscience, N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, leading to various behavioral effects.
属性
IUPAC Name |
N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-10-4-5-11-17(16)21-19(23)13-24-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJRCQEVZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)


![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5701313.png)
![2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5701318.png)